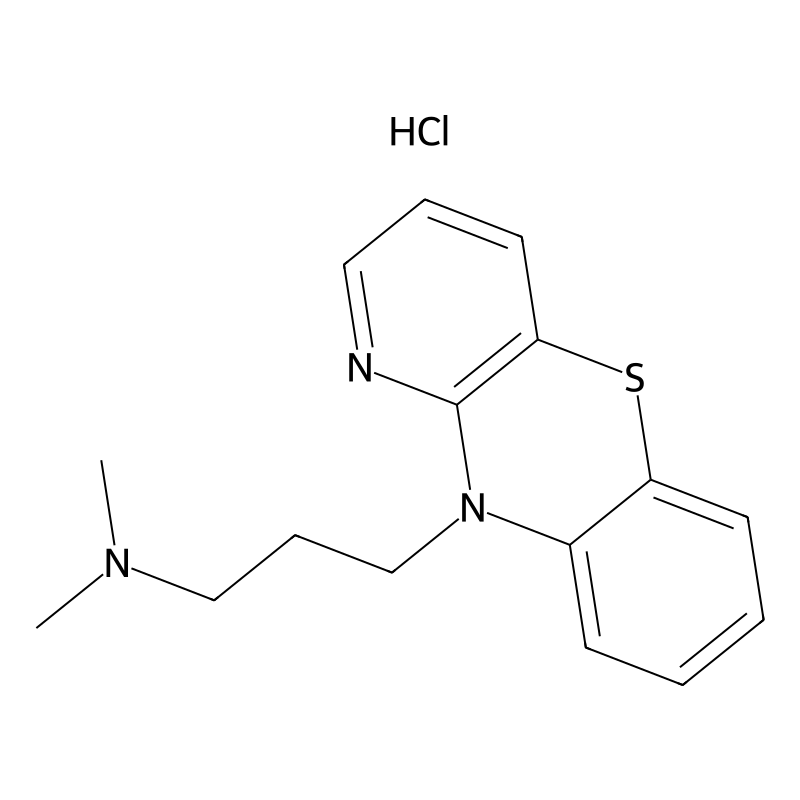Prothipendyl hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antipsychotic effects:
Studies have explored the potential antipsychotic properties of prothipendyl hydrochloride. It has been shown to antagonize dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. However, further research is needed to determine its efficacy and safety profile in human populations. Source: PMID: 23151200:
Anticonvulsant effects:
Prothipendyl hydrochloride has also been investigated for its potential anticonvulsant properties. Studies suggest that it may act by modulating various neurotransmitter systems, including the glutamatergic and GABAergic systems, which are involved in seizure generation. However, more research is required to evaluate its effectiveness and potential side effects in the treatment of epilepsy. Source: PMID: 11124232:
Other potential applications:
Prothipendyl hydrochloride has been explored for its potential use in other areas of scientific research, such as:
- Anthelmintic activity: Studies have shown that prothipendyl hydrochloride may have anthelmintic properties, meaning it could potentially be used to treat parasitic worm infections. Source: PMID: 11248211:
- Neuroprotective effects: Some research suggests that prothipendyl hydrochloride may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further investigation is needed to confirm these findings. Source: PMID: 10702322:
Prothipendyl hydrochloride is a pharmaceutical compound classified within the azaphenothiazine group. It is primarily utilized for its anxiolytic, antiemetic, and antihistamine properties, making it effective in treating anxiety and agitation associated with psychotic syndromes. This compound is structurally similar to promazine, differing only by the substitution of a carbon atom with a nitrogen atom in its tricyclic ring system. Prothipendyl hydrochloride is marketed under various brand names, including Dominal, Timovan, and Tolnate, particularly in European markets .
The chemical formula for prothipendyl hydrochloride is , and its IUPAC name is dimethyl(3-{9-thia-2,4-diazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaen-2-yl}propyl)amine. The compound has a molecular weight of approximately 285.41 g/mol .
- Oxidation: Prothipendyl can be oxidized to form sulfoxides, which are useful in determining its concentration through spectrophotometric methods .
- Reduction: The compound may also participate in reduction reactions.
- Substitution Reactions: Given its amine structure, prothipendyl can undergo nucleophilic substitution reactions under appropriate conditions.
These reactions are essential for both analytical chemistry applications and potential modifications in drug formulation.
Prothipendyl hydrochloride exhibits several biological activities:
- Anxiolytic Effects: It is primarily used to alleviate anxiety and agitation in patients with psychotic disorders.
- Antiemetic Properties: The compound helps prevent nausea and vomiting.
- Antihistaminic Activity: Prothipendyl acts as an antihistamine, providing relief from allergic symptoms.
Despite its therapeutic uses, prothipendyl is noted for having weaker dopamine receptor antagonistic effects compared to other phenothiazines, indicating that it does not possess significant antipsychotic properties .
The synthesis of prothipendyl hydrochloride typically involves the following steps:
- Starting Materials: The primary precursor is 1-azaphenothiazine combined with 3-dimethylaminopropyl chloride.
- Reagents: Sodium hydride is often used as a base during the reaction process.
- Reaction Conditions: The reaction generally requires controlled conditions to ensure optimal yield and purity of the final product.
This synthetic pathway highlights the importance of specific reagents and conditions in producing pharmaceutical-grade compounds .
Prothipendyl hydrochloride is utilized in various medical contexts:
- Treatment of Anxiety Disorders: It is prescribed for managing anxiety symptoms in patients with psychotic disorders.
- Management of Nausea and Vomiting: Its antiemetic properties make it suitable for patients undergoing treatments that induce nausea.
- Adjunct Therapy in Psychotic Syndromes: While it does not serve as a primary antipsychotic treatment, it can be used alongside other medications to manage symptoms .
Prothipendyl hydrochloride has been studied for its interactions with other substances:
- Central Nervous System Depressants: Caution is advised when co-administering prothipendyl with other CNS depressants due to the potential for increased sedative effects .
- Drug Interactions: It may interact with various medications, necessitating careful monitoring during concurrent use.
These interactions underscore the importance of comprehensive patient assessment before prescribing this compound.
Several compounds share structural or functional similarities with prothipendyl hydrochloride. Here are some notable examples:
| Compound Name | Structural Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Promazine | Phenothiazine derivative | Antipsychotic | Stronger dopamine receptor antagonist than prothipendyl |
| Azapropazone | Azaphenothiazine derivative | Non-steroidal anti-inflammatory | Distinct anti-inflammatory properties |
| Chlorpromazine | Phenothiazine derivative | Antipsychotic | Well-known for its antipsychotic efficacy |
Prothipendyl's uniqueness lies in its specific anxiolytic action without significant antipsychotic effects, distinguishing it from other similar compounds that may exert stronger dopaminergic activity .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








